molecular formula C15H14O2 B1324578 4-(Cyclopropylmethoxy)-1-naphthaldehyde CAS No. 883528-10-7

4-(Cyclopropylmethoxy)-1-naphthaldehyde

Cat. No. B1324578
CAS RN: 883528-10-7
M. Wt: 226.27 g/mol
InChI Key: YBOBITDWGSKKFY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-1-naphthaldehyde (4-CPMN) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a sweet, fruity odor and is used in organic synthesis and as a flavoring agent. 4-CPMN is a versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Mitochondria-targeting Fluorescent Probes

4-(Cyclopropylmethoxy)-1-naphthaldehyde derivatives have been utilized in the development of mitochondria-targeting fluorescent probes. A study by Chen et al. (2020) discusses a rhodium-catalyzed cascade triple C-H annulation of 4-hydroxy-1-naphthaldehydes with alkynes, leading to the creation of polycyclic pyrylium and pyridinium fluorophores. These compounds were found to specifically label mitochondria, showing low cytotoxicity and superior photostability, making them promising for cellular imaging applications Chen et al., 2020.

Chemical Sensing and Molecular Recognition

The compound and its derivatives serve as functionalized backbones for various chemical sensors due to the hydrogen bond-donor and acceptor sites in its structure. Das and Goswami (2017) highlight the utility of 2-Hydroxy-1-naphthaldehyde in synthesizing fluorescent chemosensors capable of detecting a wide range of cations and anions. These sensors operate through various fluorometric and mechanistic pathways, making them useful in supramolecular chemistry and molecular recognition Das & Goswami, 2017.

Organic Synthesis and Chemical Transformations

The compound is a versatile participant in organic synthesis, engaging in various chemical transformations. For instance, Manolova et al. (2015) explored its potential tautomerism and reactivity, noting concentration-dependent deprotonation and dimerization, which are significant in understanding its chemical behavior and applications in synthetic chemistry Manolova et al., 2015.

Synthesis of Nanostructured Materials

2-Hydroxy-1-naphthaldehyde has also been used in the synthesis of metal oxide nanoparticles like ZnO and CdO. These materials have applications in various industries, including catalysis, electronics, and pharmaceuticals, due to their chemical, optical, and magnetic properties Xaba, Moloto, & Moloto, 2016.

properties

IUPAC Name

4-(cyclopropylmethoxy)naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-9-12-7-8-15(17-10-11-5-6-11)14-4-2-1-3-13(12)14/h1-4,7-9,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOBITDWGSKKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-1-naphthaldehyde

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